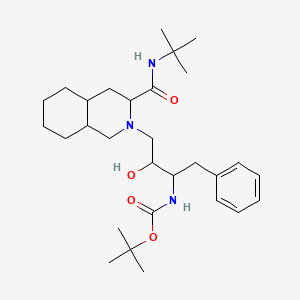![molecular formula C10H19N B12292892 [(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-cis-Myrtanylamine: is a chiral amine derived from myrtenol, a naturally occurring monoterpene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-cis-Myrtanylamine typically involves the reduction of myrtenol followed by amination. One common method is the catalytic hydrogenation of myrtenol to produce myrtanol, which is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of (-)-cis-Myrtanylamine may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-cis-Myrtanylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or oximes.
Reduction: It can be further reduced to produce secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products:
Oxidation: Imines or oximes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: (-)-cis-Myrtanylamine is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, (-)-cis-Myrtanylamine is studied for its potential as a ligand in enzyme-catalyzed reactions. Its interactions with enzymes can provide insights into enzyme specificity and mechanism.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a candidate for drug design and development.
Industry: In the industrial sector, (-)-cis-Myrtanylamine is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of complex molecules highlights its industrial significance.
Mécanisme D'action
The mechanism of action of (-)-cis-Myrtanylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors in a specific manner, leading to biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparaison Avec Des Composés Similaires
(-)-trans-Myrtanylamine: Another stereoisomer of myrtanylamine with different spatial arrangement.
Myrtenol: The precursor to (-)-cis-Myrtanylamine, used in its synthesis.
Myrtenal: An oxidized form of myrtenol, also related to the synthesis of myrtanylamine derivatives.
Uniqueness: (-)-cis-Myrtanylamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in stereospecific reactions and interact with chiral environments makes it valuable in various applications, distinguishing it from its isomers and related compounds.
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine |
InChI |
InChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3/t7?,8-,9-/m0/s1 |
Clé InChI |
SYJBFPCQIJQYNV-NPPUSCPJSA-N |
SMILES isomérique |
CC1([C@H]2CCC([C@@H]1C2)CN)C |
SMILES canonique |
CC1(C2CCC(C1C2)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)
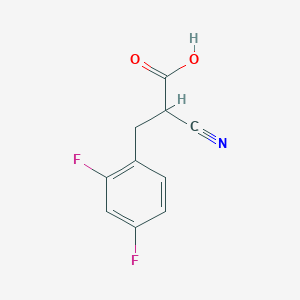

![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
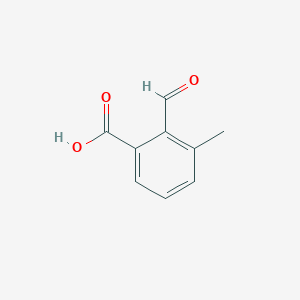

![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
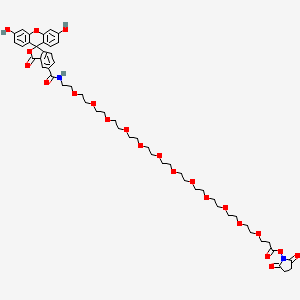
![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)

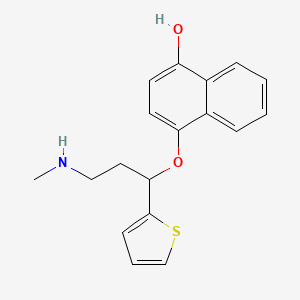
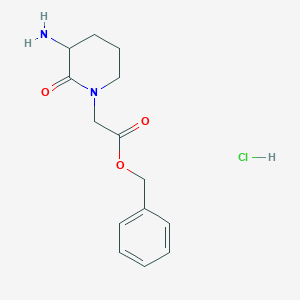
![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)
